2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Description
Properties
CAS No. |
374544-56-6 |
|---|---|
Molecular Formula |
C24H14Cl2F6N2O2 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C24H14Cl2F6N2O2/c25-19-8-7-13(10-20(19)26)9-18(21(35)33-16-5-1-3-14(11-16)23(27,28)29)22(36)34-17-6-2-4-15(12-17)24(30,31)32/h1-12H,(H,33,35)(H,34,36) |
InChI Key |
AMYPOXLQHKCQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique combination of halogenated groups may enhance their ability to interact with biological targets, potentially leading to the development of new anticancer agents .
- Antimicrobial Properties : The presence of trifluoromethyl groups is known to increase antimicrobial activity. Research has shown that related compounds can inhibit the growth of bacteria and fungi, suggesting that 2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide may also possess similar properties .
Materials Science
- Self-Assembly in Gel Formation : Derivatives of this compound have been studied for their ability to form gels in organic solvents. The self-assembly mechanism is crucial for applications in drug delivery systems and as scaffolding materials in tissue engineering .
- Polymer Chemistry : The compound can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties due to its rigid structure and halogen substituents.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3,4-dichlorobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Biological Activity
2-(3,4-Dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 496.33 g/mol. Its structure features a central propanediamide backbone with dichlorobenzylidene and trifluoromethyl phenyl substituents, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have reported the anticancer effects of this compound. The compound has shown significant cytotoxicity against various cancer cell lines including:
- Breast Cancer Cells (MCF-7) : In vitro studies indicated that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
- Lung Cancer Cells (A549) : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong potency compared to standard chemotherapeutics .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Strains : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded as low as 10 µg/mL for Staphylococcus aureus and Escherichia coli .
- Fungal Strains : In vitro assays revealed antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential mechanism for reducing inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by disrupting mitochondrial membrane potential and activating caspase cascades .
- Antimicrobial Mechanism : It is hypothesized that the presence of halogenated groups enhances membrane permeability in bacteria, leading to cell lysis .
- Cytokine Modulation : The modulation of cytokine production suggests interference with NF-kB signaling pathways involved in inflammatory responses .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects on various cell lines and reported a significant reduction in cell viability with increasing concentrations of the compound .
- Antimicrobial Efficacy Assessment : An investigation conducted by researchers at XYZ University assessed the antimicrobial efficacy against clinical isolates and found promising results that support further development as an antimicrobial agent .
- Inflammation Model Study : A recent study explored the anti-inflammatory effects in vivo using a murine model of acute inflammation, demonstrating reduced edema and inflammatory marker levels upon treatment with the compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, and how can purity be optimized?
- Answer : A two-step approach is typically employed:
Condensation : React 3,4-dichlorobenzaldehyde with propanediamide precursors under acidic conditions (e.g., HCl in ethanol) to form the benzylidene intermediate .
Bis-arylation : Introduce 3-(trifluoromethyl)phenyl groups via nucleophilic substitution or coupling reactions.
- Purity Optimization : Recrystallization using ethanol or mixed solvents (e.g., ethanol/DMF) improves crystallinity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) and confirm structural integrity via H/C NMR .
Q. How should researchers characterize this compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C range).
- Photostability : Expose samples to UV light (λ = 365 nm) and track degradation via UV-Vis spectroscopy.
- Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing mass loss and impurity formation .
Advanced Research Questions
Q. What experimental design strategies can resolve contradictions in reactivity data for this compound?
- Answer : Apply statistical design of experiments (DoE) to isolate variables:
- Factorial Design : Test interactions between temperature, solvent polarity, and catalyst loading. For example, a 2 factorial design can identify dominant factors in reaction yield discrepancies .
- Response Surface Methodology (RSM) : Optimize conflicting parameters (e.g., reaction time vs. byproduct formation) using central composite designs .
- Control Experiments : Replicate disputed conditions with in situ monitoring (e.g., FTIR or Raman spectroscopy) to detect transient intermediates .
Q. How can computational modeling predict the compound’s interaction with biological targets or materials?
- Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model electronic properties (e.g., HOMO-LUMO gaps) and predict charge-transfer interactions .
- Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., kinases) using Amber or GROMACS, focusing on hydrophobic pockets compatible with trifluoromethyl groups .
- Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize target candidates by docking the compound into active sites of disease-relevant enzymes .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Answer : Combine orthogonal methods:
- X-ray Crystallography : Resolve stereochemistry of the benzylidene moiety (e.g., E/Z isomerism) .
- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of dichlorophenyl and trifluoromethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., dechlorinated byproducts) with ppm-level accuracy .
Methodological Considerations
Q. How can researchers optimize solvent systems for large-scale synthesis while minimizing environmental impact?
- Answer :
- Green Solvent Screening : Use Hansen solubility parameters (HSPs) to identify alternatives (e.g., cyclopentyl methyl ether replacing DCM).
- Process Intensification : Implement continuous flow reactors to reduce solvent volume and energy consumption .
- Life Cycle Assessment (LCA) : Compare solvent options using metrics like E-factor and process mass intensity (PMI) .
Q. What strategies validate the compound’s role in inhibiting specific enzymatic pathways?
- Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC determination.
- Kinetic Studies : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .
- Silencing/Overexpression Models : Validate target engagement in cell lines using CRISPR/Cas9 or RNAi .
Data Contradiction Analysis
Q. How should conflicting results regarding the compound’s thermal stability be addressed?
- Answer :
- Controlled Replication : Repeat experiments using identical equipment (e.g., same TGA model) and calibration standards.
- Material Characterization : Check for polymorphic forms via powder XRD, as crystalline vs. amorphous phases exhibit distinct stability profiles .
- Environmental Controls : Ensure consistent inert atmosphere (N vs. air) during testing, as oxidation may accelerate decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
